![molecular formula C18H18N4O2S B4460017 N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide](/img/structure/B4460017.png)
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide
説明
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide, also known as ABT-737, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2005 by Abbott Laboratories and has since been the subject of numerous scientific studies.
作用機序
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide induces apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. It does this by binding to specific sites on Bcl-2 family members, which are key regulators of apoptosis. This binding prevents the anti-apoptotic proteins from interacting with pro-apoptotic proteins, leading to the activation of a cascade of events that ultimately result in cancer cell death.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. It has also been shown to have synergistic effects when used in combination with other chemotherapy drugs.
実験室実験の利点と制限
One of the advantages of N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide is its ability to selectively target cancer cells while sparing healthy cells. This makes it a potentially useful tool for cancer research. However, one limitation is that its efficacy may be limited in certain types of cancer cells that have developed resistance to apoptosis.
将来の方向性
There are several potential future directions for research on N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide. One area of interest is the development of new analogs that may have improved efficacy and selectivity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide treatment. Additionally, there is interest in exploring the use of N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide in combination with other chemotherapy drugs or immunotherapies.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It works by targeting proteins called B-cell lymphoma 2 (Bcl-2) family members, which are involved in regulating cell death. Specifically, N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide binds to the BH3 binding groove of Bcl-2, Bcl-xL, and Bcl-w, preventing their interaction with pro-apoptotic proteins and promoting cancer cell death.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(1H-benzimidazol-2-ylmethylsulfanyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12(23)19-13-5-4-6-14(9-13)20-18(24)11-25-10-17-21-15-7-2-3-8-16(15)22-17/h2-9H,10-11H2,1H3,(H,19,23)(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNCHJCUUUZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。